3-Fluoroquinoline-6-carboxylic acid
Overview
Description
3-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compoundThe presence of a fluorine atom in the quinoline ring enhances its biological activity and chemical stability, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .
Mechanism of Action
Target of Action
3-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an ideal target for antibacterial agents .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria. As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication. This disruption in the replication process ultimately leads to cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their high bioavailability and broad spectrum of activity .
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for their growth and survival . This leads to a reduction in the number of bacterial cells, helping to clear the infection .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity
Biochemical Analysis
Biochemical Properties
3-Fluoroquinoline-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interaction between this compound and these enzymes often involves the formation of stable complexes, which can lead to the inhibition of enzyme activity and subsequent disruption of bacterial metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For example, the compound may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of quinoline derivatives. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced nucleotide levels and impaired DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters in the presence of polyphosphoric acid . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Oxidized quinoline derivatives with enhanced biological activity.
Reduction: Tetrahydroquinoline derivatives with potential pharmacological properties.
Scientific Research Applications
3-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
Comparison: 3-Fluoroquinoline-6-carboxylic acid is unique due to the specific position of the fluorine atom and carboxylic acid group on the quinoline ring. This positioning influences its chemical reactivity and biological activity. Compared to other fluorinated quinoline derivatives, this compound exhibits distinct pharmacokinetic properties and a broader spectrum of antibacterial activity .
Properties
IUPAC Name |
3-fluoroquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPHWCCPCEPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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